2-Amino-3-(trifluoromethyl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid, has been achieved through various methods. These compounds have been characterized by techniques like single-crystal X-ray diffraction, FT-IR spectroscopy, and computational methods, offering insights into the synthesis strategies that could be applicable to 2-Amino-3-(trifluoromethyl)benzoic acid (Yıldırım et al., 2015).
Molecular Structure Analysis
The molecular structure of 2-Amino-3-(trifluoromethyl)benzoic acid and similar compounds has been extensively analyzed. For instance, studies on the crystal form of related molecules reveal nearly coplanar arrangements between the carboxyl group and the phenyl ring, which may influence the structural characteristics of 2-Amino-3-(trifluoromethyl)benzoic acid as well (Bhat & Vijayan, 1982).
Chemical Reactions and Properties
Chemical reactions involving 2-Amino-3-(trifluoromethyl)benzoic acid can be complex, as seen in the synthesis and reactivity of similar fluorinated compounds. For example, the enantioselective synthesis of related fluorinated amino acids demonstrates the potential reactions 2-Amino-3-(trifluoromethyl)benzoic acid might undergo to form structurally and functionally diverse derivatives (Jiang, Qin, & Qing, 2003).
Physical Properties Analysis
The physical properties of benzoic acid derivatives, including their solubility, melting points, and crystalline structures, have been thoroughly studied. These studies provide a foundation for understanding the physical behavior of 2-Amino-3-(trifluoromethyl)benzoic acid in various environments and its potential applications in material science and chemistry (Ghauri et al., 1992).
Chemical Properties Analysis
The chemical properties of 2-Amino-3-(trifluoromethyl)benzoic acid, such as reactivity towards other compounds, stability under different conditions, and potential for forming various derivatives, are critical for its application in synthetic chemistry and pharmaceuticals. Investigations into the chemical properties of related compounds offer valuable insights into how the trifluoromethyl and amino groups affect the chemical behavior of these molecules (Liu et al., 2021).
Scientific Research Applications
Fluorescence Probes for Reactive Oxygen Species
2-Amino-3-(trifluoromethyl)benzoic acid is utilized in developing novel fluorescence probes, like APF and HPF, to detect highly reactive oxygen species (hROS). These probes can differentiate between various ROS and have applications in studying hROS roles in biological and chemical contexts (Setsukinai et al., 2003).
Microbial Biosynthesis
This compound is part of a broader family of molecules used in microbial biosynthesis. For instance, 3-amino-benzoic acid (3AB) is a key molecule for producing compounds with various biological activities. The creation of a microbial biosynthetic system for 3AB production from glucose has been established, demonstrating its significance in metabolic engineering (Zhang & Stephanopoulos, 2016).
Drug Degradation Study
In a study focusing on nitisinone (a medical treatment for hepatorenal tyrosinemia), 2-amino-4-(trifluoromethyl)benzoic acid was identified as a major degradation product. This finding is critical for understanding the stability and degradation pathways of such medications, thus contributing to a better comprehension of their medical applications and risks (Barchańska et al., 2019).
Enantioselective Synthesis
The compound plays a role in the enantioselective synthesis of amino acids like anti-4,4,4-trifluorothreonine. This process involves a series of steps, including trifluoromethylation, that contribute to the development of various pharmaceutical and chemical compounds (Jiang et al., 2003).
Synthesis of Various Organic Compounds
2-Amino-3-(trifluoromethyl)benzoic acid is also involved in the synthesis of various organic compounds. For example, its derivatives and analogs are synthesized and evaluated for antimicrobial activities, contributing significantly to the field of medicinal chemistry (Mahiwal et al., 2012).
Photophysical Properties of Complexes
This compound is used in the study of photophysical properties of metal complexes, such as heteroleptic Hg(II) complexes. Understanding these properties is important for applications in material science and molecular physics (Mobin et al., 2016).
Polyaniline Doping
In the context of polymer science, benzoic acid and its derivatives, including those involving 2-amino-3-(trifluoromethyl)benzoic acid, are used to dope polyaniline, a conductive polymer. This application has implications for advanced technology in materials (Amarnath & Palaniappan, 2005).
Safety And Hazards
“2-Amino-3-(trifluoromethyl)benzoic acid” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If it comes into contact with skin or eyes, it should be washed off immediately with plenty of water .
properties
IUPAC Name |
2-amino-3-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-3-1-2-4(6(5)12)7(13)14/h1-3H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLVJVQEDSDPIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345454 | |
Record name | 2-Amino-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(trifluoromethyl)benzoic acid | |
CAS RN |
313-12-2 | |
Record name | 2-Amino-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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